Ethyl 2-(4-chloro-2-formylphenyl)acetate
Description
Ethyl 2-(4-chloro-2-formylphenyl)acetate (CAS No. 2654052-33-0) is an organic compound with the molecular formula C₁₁H₁₁ClO₃ and a molecular weight of 226.66 g/mol. It features a phenyl ring substituted with a chlorine atom at the para-position (C4) and a formyl group (-CHO) at the ortho-position (C2), which is linked to an ethyl acetate moiety. This compound is classified as an organic building block, primarily used in pharmaceutical and chemical synthesis due to its reactive aldehyde group, which facilitates condensation and nucleophilic addition reactions .
Properties
Molecular Formula |
C11H11ClO3 |
|---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
ethyl 2-(4-chloro-2-formylphenyl)acetate |
InChI |
InChI=1S/C11H11ClO3/c1-2-15-11(14)6-8-3-4-10(12)5-9(8)7-13/h3-5,7H,2,6H2,1H3 |
InChI Key |
YZIWEXBAPUEPKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chloro-2-formylphenyl)acetate typically involves the esterification of 4-chloro-2-formylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. Another method involves the reaction of 4-chloro-2-formylbenzoyl chloride with ethanol in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chloro-2-formylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base
Major Products Formed
Oxidation: 4-chloro-2-carboxyphenyl acetate.
Reduction: Ethyl 2-(4-chloro-2-hydroxymethylphenyl)acetate.
Substitution: Ethyl 2-(4-amino-2-formylphenyl)acetate
Scientific Research Applications
Ethyl 2-(4-chloro-2-formylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chloro-2-formylphenyl)acetate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the chloro group can undergo substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: The formyl group in the main compound distinguishes it from analogs like ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate (hydroxyl group) and ethyl 2-(4-chlorophenoxy)acetoacetate (ketone). The aldehyde enhances reactivity in Schiff base formation, whereas hydroxyl or ketone groups favor hydrogen bonding or tautomerism . Halogen Variations: Ethyl (2,3-dichloro-4-formylphenoxy)acetate contains two chlorine atoms, increasing steric hindrance and lipophilicity compared to the mono-chloro main compound. Fluorine in ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate introduces electronegativity, altering electronic properties .
Physicochemical and Application Insights
- Reactivity: The aldehyde group in the main compound enables its use in synthesizing imines or hydrazones, whereas β-keto esters (e.g., ethyl 2-(4-chlorophenoxy)acetoacetate) are pivotal in heterocyclic chemistry (e.g., Paal-Knorr synthesis) .
- Solubility and Stability : Hydroxyl-containing analogs (e.g., ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate) may exhibit higher aqueous solubility due to hydrogen bonding, while methoxy groups (e.g., ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate) enhance stability against oxidative degradation .
- Biological Activity : Imidazole derivatives with chloro substituents (e.g., ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate) have demonstrated antimicrobial properties, suggesting that the main compound’s formyl group could be leveraged for similar bioactivity upon functionalization .
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